molecular formula C19H23ClN4O5S3 B2580345 Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 887890-57-5

Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Cat. No.: B2580345
CAS No.: 887890-57-5
M. Wt: 519.05
InChI Key: SLKLFJUXKXHMPP-UHFFFAOYSA-N
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Description

Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a synthetic organic compound notable for its multifaceted chemical structure. It belongs to the thiadiazole class of compounds, which often exhibit significant biological activities and are used in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate involves multiple steps, typically starting from commercially available reagents. The general synthetic route can involve:

  • Formation of 1,3,4-thiadiazole: : This usually begins with the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.

  • Substitution Reaction: : Incorporating the 3-(azepan-1-ylsulfonyl)-4-chlorophenyl group through a nucleophilic aromatic substitution.

  • Coupling Reaction: : The final step involves coupling with ethyl bromoacetate in the presence of a base such as potassium carbonate, resulting in the esterification.

Industrial Production Methods

For industrial-scale production, the process is streamlined to optimize yield and purity. This might involve high-efficiency catalysts, large-scale reactors, and automated monitoring systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo several types of chemical reactions:

  • Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reduced by agents like hydrogen in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution at the chlorophenyl group.

Common Reagents and Conditions

  • Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Sodium hydroxide or other strong bases.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Leads to desulfonated or reduced amine derivatives.

  • Substitution: : Yields various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

Used as a precursor in the synthesis of other complex molecules and materials.

Biology

Studied for its potential antimicrobial and antifungal properties.

Medicine

Explored for its role in designing drugs targeting specific enzymes or pathways due to its structural diversity.

Industry

Used in the development of materials with unique properties, such as advanced polymers and catalysts.

Mechanism of Action

Molecular Targets and Pathways

The compound’s activity often involves binding to specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various biomolecular targets, disrupting normal cellular functions or inhibiting pathogen growth.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: : Has an oxadiazole ring instead of a thiadiazole ring.

  • Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-triazol-2-yl]sulfanyl}acetate: : Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is unique due to the specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties not found in similar compounds.

There you have it! A full rundown of this compound and its many facets. Curious about anything specific within the sections?

Biological Activity

Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities, particularly its anticancer properties.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of azepan-1-ylsulfonyl derivatives with thiadiazole and ethyl acetate. The structural formula can be represented as follows:

C16H20ClN3O3S2\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_3\text{S}_2

This structure includes a thiadiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase

The above data indicates that compounds derived from this class exhibit selective cytotoxicity towards cancer cells while sparing normal cells, demonstrating their potential as targeted cancer therapies .

The mechanism by which these compounds exert their anticancer effects involves several pathways:

  • Apoptosis Induction : The treatment with these compounds leads to an increase in pro-apoptotic proteins (Bax) and a decrease in anti-apoptotic proteins (Bcl-2), promoting programmed cell death.
  • Cell Cycle Arrest : Compounds such as 4e and 4i have been shown to cause cell cycle arrest at specific phases (G2/M), preventing cancer cells from proliferating .
  • Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes involved in tumor progression, although specific targets remain to be fully elucidated.

Case Studies

A notable study evaluated the in vivo efficacy of a similar compound in tumor-bearing mice models. The results demonstrated that the compound localized effectively to tumor tissues, indicating its potential for targeted delivery in cancer therapy .

In Vivo Study Results

Table 2: In Vivo Efficacy in Tumor-Bearing Mice

CompoundTumor TypeDose (mg/kg)Result
4iSarcoma10Significant tumor reduction
Control--No significant effect

Properties

IUPAC Name

ethyl 2-[[5-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O5S3/c1-2-29-16(25)12-30-19-23-22-18(31-19)21-17(26)13-7-8-14(20)15(11-13)32(27,28)24-9-5-3-4-6-10-24/h7-8,11H,2-6,9-10,12H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKLFJUXKXHMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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